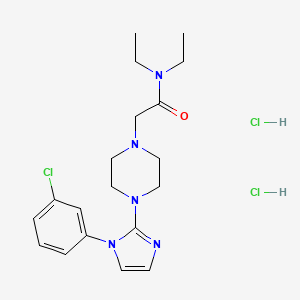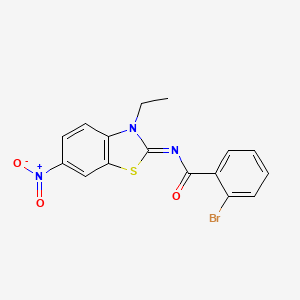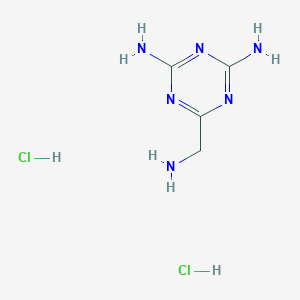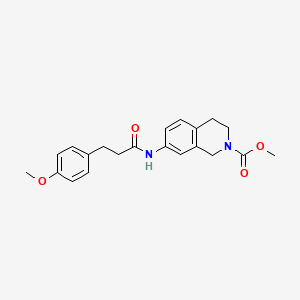
2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N,N-diethylacetamide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains a piperazine ring, which is a common feature in many pharmaceuticals . Piperazine derivatives show a wide range of biological and pharmaceutical activity .
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of research, with methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Aplicaciones Científicas De Investigación
Potential as ACAT Inhibitor for Disease Treatment
The compound K-604, sharing structural similarities with the queried chemical, has been identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), exhibiting significant selectivity over ACAT-2. This discovery underlines its potential application in treating diseases associated with ACAT-1 overexpression. The design included enhancing aqueous solubility and oral absorption, indicating its promise for clinical application in diseases where ACAT-1 plays a role (Shibuya et al., 2018).
Antimicrobial Applications
Another study synthesized compounds with a structure including elements of the queried chemical, which were then evaluated for their biological activity against various bacteria and fungi. Some derivatives demonstrated moderate activity, suggesting potential antimicrobial applications. The structural elucidation was supported by spectral data and chromatographic techniques (J.V.Guna et al., 2009).
Novel Metal-Based Chemotherapy
Research involving complexes with structural components similar to the queried compound explored their application in chemotherapy against tropical diseases. The study highlights the potential of these compounds in metal-based chemotherapy, with specific complexes prepared showing promise against diseases prevalent in tropical regions (Navarro et al., 2000).
Antihistamine and Antagonist Activities
Cetirizine, a compound related to the query, is identified as a selective H1 histamine receptor antagonist, effective in treating urticaria and allergic rhinitis. This application demonstrates the potential of structurally related compounds in addressing allergic conditions through histamine receptor antagonism (Arlette, J., 1991).
Exploring Bioisosteric Substitutions for Cytotoxic Agents
A study focusing on piperazinone derivatives, through bioisosteric substitution, aimed to enhance cytotoxic activities against cancer cell lines. This research suggests the flexibility of the queried compound's core structure in deriving new entities with potential antitumor applications (Ghasemi et al., 2020).
Mecanismo De Acción
Target of Action
Compounds with a piperazine moiety are often found in pharmaceuticals due to their ability to modulate the pharmacokinetic properties of a drug substance . They can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Pharmacokinetics
Piperazine derivatives are known to have good bioavailability and can cross the blood-brain barrier . They are often metabolized in the liver and excreted in the urine.
Propiedades
IUPAC Name |
2-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-N,N-diethylacetamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClN5O.2ClH/c1-3-23(4-2)18(26)15-22-10-12-24(13-11-22)19-21-8-9-25(19)17-7-5-6-16(20)14-17;;/h5-9,14H,3-4,10-13,15H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVJDXZXYBYDHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1CCN(CC1)C2=NC=CN2C3=CC(=CC=C3)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28Cl3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-Chlorophenyl)-3-[2-(2-{[(2-chlorophenyl)carbamoyl]amino}ethoxy)ethoxy]urea](/img/structure/B2595871.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide](/img/structure/B2595874.png)
![7-Chloro-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2595876.png)
![3-benzyl-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![3-Methyl-2-(1,8,8-trimethyl-2,4-dioxo-3-aza-bicyclo[3.2.1]oct-3-YL)-butyric acid](/img/structure/B2595881.png)
![Methyl 2-({3-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-hydroxy-2-methyl-3-oxopropyl}sulfanyl)benzenecarboxylate](/img/structure/B2595882.png)
![2-(4-chlorophenoxy)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide](/img/structure/B2595883.png)

